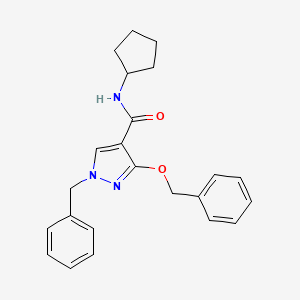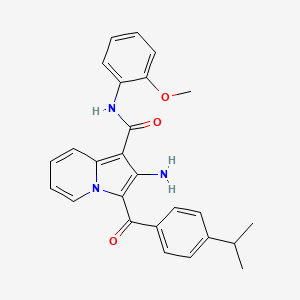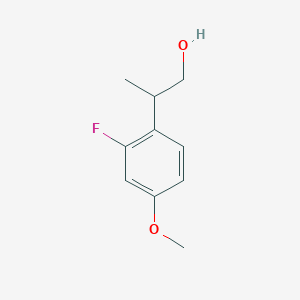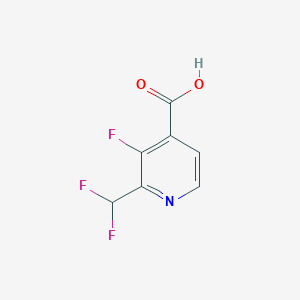
2-(Difluoromethyl)-3-fluoroisonicotinic acid
Overview
Description
2-(Difluoromethyl)-3-fluoroisonicotinic acid is a fluorinated organic compound that has garnered significant interest in various fields of scientific research The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in medicinal chemistry, agrochemicals, and materials science
Mechanism of Action
Target of Action
The primary target of 2-(Difluoromethyl)-3-fluoroisonicotinic acid is the enzyme ornithine decarboxylase (ODC) . This enzyme plays a crucial role in the biosynthesis of polyamines, which are involved in the differentiation and proliferation of mammalian cells and are important for neoplastic transformation .
Mode of Action
This compound acts as an irreversible inhibitor of ornithine decarboxylase . By inhibiting this enzyme, the compound effectively disrupts the polyamine biosynthetic pathway, which can have significant effects on cell growth and differentiation .
Biochemical Pathways
The inhibition of ornithine decarboxylase by this compound affects the polyamine biosynthetic pathway . Polyamines are involved in a multitude of cellular processes, including DNA replication, RNA transcription, protein synthesis, and cell cycle progression . Therefore, the disruption of this pathway can have downstream effects on these processes.
Result of Action
The molecular and cellular effects of this compound’s action are largely due to its disruption of the polyamine biosynthetic pathway. By inhibiting ornithine decarboxylase, the compound can affect cell growth and differentiation, potentially leading to the prevention of neoplastic transformation .
Biochemical Analysis
Biochemical Properties
It is known that difluoromethyl-substituted compounds have been evaluated for their antioxidant activity . These compounds have shown to retain radical scavenging capabilities that prove useful to confer antioxidant properties in a non-polar environment .
Cellular Effects
Difluoromethyl-substituted compounds have shown to inhibit lipid peroxidation in human erythrocytes .
Molecular Mechanism
Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been studied .
Metabolic Pathways
The metabolic pathways involving 2-(Difluoromethyl)-3-fluoroisonicotinic acid are not well-documented. Drug metabolic reactions are generally divided into two classes i.e. phase I and phase II metabolic reactions .
Subcellular Localization
Tools like DeepLoc 2.1 can predict the subcellular localization(s) and the associated membrane type(s) of eukaryotic proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-fluoroisonicotinic acid typically involves difluoromethylation and fluorination reactions. One common method is the late-stage difluoromethylation of aromatic compounds, which can be achieved through various catalytic and non-catalytic processes. For instance, the difluoromethylation of C(sp^2)-H bonds can be accomplished using metal-based catalysts or radical chemistry . Additionally, electrophilic, nucleophilic, and radical difluoromethylation methods have been developed to construct C(sp^3)-CF_2H bonds .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yields and purity. Utilizing commercially available starting materials, such as α-amino acid methyl esters, the final product can be obtained through hydrolysis and precipitation . These methods are designed to be scalable and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-3-fluoroisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to optimize yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-(Difluoromethyl)-3-fluoroisonicotinic acid has a wide range of applications in scientific research:
Biology: Its unique properties make it valuable in biochemical studies, including enzyme inhibition and protein labeling.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-3-fluoroisonicotinic acid: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-Fluoroisonicotinic acid: Lacks the difluoromethyl group, resulting in different reactivity and properties.
2-(Difluoromethyl)-isonicotinic acid: Similar but without the fluoro substituent on the aromatic ring.
Uniqueness
2-(Difluoromethyl)-3-fluoroisonicotinic acid is unique due to the presence of both difluoromethyl and fluoro groups, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
2-(difluoromethyl)-3-fluoropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-4-3(7(12)13)1-2-11-5(4)6(9)10/h1-2,6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJWMPUMFULRAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

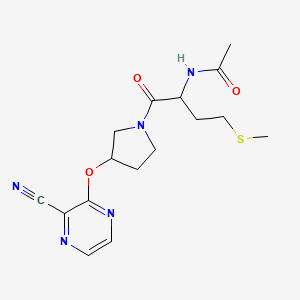
![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2387395.png)

![N-(2,3-dihydroxypropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2387399.png)
![2-[(2-Fluorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2387400.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/new.no-structure.jpg)
![(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine](/img/structure/B2387408.png)
